molecular formula C8H9N3 B1600559 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 21381-61-3

4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B1600559
CAS No.: 21381-61-3
M. Wt: 147.18 g/mol
InChI Key: MWJNDHSPXOXMIH-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of diethyl 5-methylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutanehydrazide has been reported to yield the desired compound . Another method involves the Debus-Radziszewski synthesis, which is a well-known route for the preparation of imidazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 4-(4,5-Dihydro-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and pyridine rings, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce various reduced derivatives of the compound.

Scientific Research Applications

Comparison with Similar Compounds

4-(4,5-Dihydro-1H-imidazol-2-yl)pyridine can be compared with other similar compounds, such as imidazole and pyridine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. For instance, imidazole derivatives are widely used in pharmaceuticals for their antimicrobial and antifungal properties, while pyridine derivatives are commonly used as solvents and reagents in organic synthesis .

List of Similar Compounds:

Properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJNDHSPXOXMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457155
Record name 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21381-61-3
Record name 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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